molecular formula C10H14Cl2N2OS B15327561 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride

1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride

Cat. No.: B15327561
M. Wt: 281.20 g/mol
InChI Key: XUKNOXGTUQIABW-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is a benzothiazole derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzothiazole ring and a methanamine (-CH₂NH₂) group at the 2-position, stabilized as a dihydrochloride salt. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula

C10H14Cl2N2OS

Molecular Weight

281.20 g/mol

IUPAC Name

(4-ethoxy-1,3-benzothiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H12N2OS.2ClH/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8;;/h3-5H,2,6,11H2,1H3;2*1H

InChI Key

XUKNOXGTUQIABW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride typically involves the reaction of 4-ethoxy-1,3-benzothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential cellular processes in microorganisms. The compound’s structure allows it to bind to these targets effectively, leading to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The benzothiazole core (target compound) is distinct from benzimidazoles and thiadiazoles in electronic properties and ring strain, affecting reactivity and binding affinity.
  • Substituent Position : Ethoxy at the 4-position (target) vs. methoxy at the 5-position (benzimidazole, ) or chloro at the 5-position (benzothiazole, ) alters steric and electronic profiles. Electron-donating groups like ethoxy may enhance solubility but reduce metabolic stability compared to halogens .
  • Salt Form : Dihydrochloride salts (target, ) improve aqueous solubility, critical for bioavailability in drug formulations.

Physicochemical Properties

  • Molecular Weight : The target compound (calc. ~305.20 g/mol) is heavier than fluorinated benzimidazoles (238.09 g/mol, ) but lighter than thiadiazole derivatives (265.74 g/mol, ).
  • Polarity : Ethoxy and methanamine groups increase polarity compared to chloro or aryl substituents .
  • Solubility : Dihydrochloride salts generally exhibit higher water solubility than neutral analogs (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, ).

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